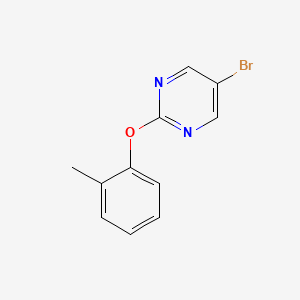

5-Bromo-2-(o-tolyloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

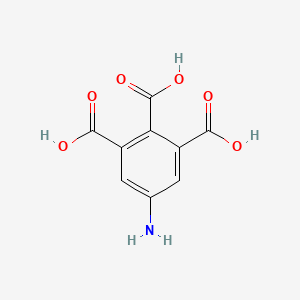

5-Bromo-2-(o-tolyloxy)pyrimidine is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-(o-tolyloxy)pyrimidine is 1S/C11H9BrN2O/c1-8-4-2-3-5-10 (8)15-11-13-6-9 (12)7-14-11/h2-7H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

The reactions of 5-bromo substituted pyrimidine nucleosides with aqueous alkalies have been studied . The kinetics for the parallel and consecutive steps of these reactions were analyzed using liquid chromatography, and the mechanisms of the partial reactions involved were discussed .Physical And Chemical Properties Analysis

5-Bromo-2-(o-tolyloxy)pyrimidine is a white to yellow solid with a melting point of 67-71°C . It is stored at room temperature .Scientific Research Applications

Antimicrobial Applications

Pyrimidines have found widespread therapeutic applications, including antimicrobial applications . The bromination at the C-5 position of pyrimidine nucleosides can potentially enhance the antimicrobial properties .

Antimalarial Applications

The structural diversity of pyrimidines has been utilized in the development of antimalarial drugs . The brominated pyrimidines could potentially increase the effectiveness of these drugs .

Antiviral Applications

Pyrimidines, including 5-bromopyrimidines, have been found to be of interest for their antiviral properties . They have shown in vivo antiviral activity through their incorporation into the DNA of replicating cells as a structural analogue of thymidine .

Anticancer Applications

Pyrimidines have had a major impact in drug discovery therapeutics, including anticancer therapeutics . The bromination of pyrimidines can potentially enhance their anticancer properties .

Anti-inflammatory and Analgesic Applications

Pyrimidines have also been used in the development of anti-inflammatory and analgesic drugs . The bromination of pyrimidines could potentially enhance these properties .

Antihypertensive and Antioxidant Applications

The pyrimidine scaffold has found use in the development of antihypertensive and antioxidant drugs . The bromination of pyrimidines could potentially enhance these properties .

Safety and Hazards

The safety data sheet for 5-Bromo-2-(o-tolyloxy)pyrimidine indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental release, dust formation should be avoided, and the chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name |

5-bromo-2-(2-methylphenoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-4-2-3-5-10(8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBRWIXOEUXCIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577381 |

Source

|

| Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(o-tolyloxy)pyrimidine | |

CAS RN |

73267-74-0 |

Source

|

| Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

amine hydrochloride](/img/structure/B1285185.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)